molecular formula C12H12N4O2 B15055164 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15055164
M. Wt: 244.25 g/mol
InChI Key: MVMXVJJRCNSTER-UHFFFAOYSA-N
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Description

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to a pyrazole ring substituted with a carboxylic acid group. This structural combination is of interest in medicinal chemistry for designing kinase inhibitors or enzyme-targeting agents, as pyrimidine and pyrazole derivatives are known for their bioactivity . The compound’s crystallographic properties, if studied, would likely employ refinement tools like SHELXL for structural validation .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-13-9-4-2-3-8(9)11(14-7)16-6-5-10(15-16)12(17)18/h5-6H,2-4H2,1H3,(H,17,18)

InChI Key

MVMXVJJRCNSTER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often require the use of a base such as triethylamine and may involve heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups
Target Compound Cyclopenta[d]pyrimidine + pyrazole Carboxylic acid, methyl
11a Pyran + pyrazole Amino, hydroxy, cyano
1-(1,1-dioxo-thiolan-3-yl)-pyrazole Thiolan + pyrazole Carboxylic acid, sulfone
926190-36-5 Cyclohepta[c]pyrazole Dichlorophenyl, carboxylic acid

Functional Group Impact

  • Carboxylic Acid: Present in both the target compound and 926190-36-5, this group enhances hydrophilicity and metal-binding capacity compared to esters (e.g., ethyl cyanoacetate in 11b) .
  • Methyl Group (Target): Electron-donating effects may stabilize the pyrimidine ring, contrasting with electron-withdrawing cyano groups in 11a .
  • Sulfone (Thiolan Derivative) : Introduces strong polarity and metabolic resistance compared to the target’s pyrimidine .

Physicochemical Properties (Inferred)

  • Solubility : The carboxylic acid in the target compound likely improves aqueous solubility over 11b’s ester group or 926190-36-5’s dichlorophenyl substituent .
  • Conformational Rigidity : The fused cyclopenta[d]pyrimidine may reduce flexibility compared to the thiolan or pyran systems, affecting binding pocket interactions .

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